Microcystin YR

Description

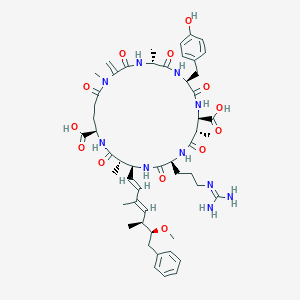

Structure

2D Structure

Properties

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHASZQTEFAUJC-GJRPNUFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880086 | |

| Record name | Microcystin YR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1045.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101064-48-6 | |

| Record name | Microcystin YR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin YR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Microcystin YR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-YR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Ecological Research of Microcystin Yr

Occurrence and Distribution in Freshwater Ecosystems

Microcystin (B8822318) YR is one of over 250 known variants of microcystins and is commonly found in freshwater ecosystems worldwide that experience cyanobacterial blooms. wikipedia.org Its presence is intricately linked to the proliferation of specific toxin-producing cyanobacteria.

The concentration of Microcystin YR in freshwater bodies exhibits significant geographical and seasonal fluctuations. These variations are influenced by a combination of local environmental conditions and the dynamics of cyanobacterial populations.

In a study of natural blooms of Microcystis in Japan, the levels of this compound were found to range from 9 to 356 µg/g dry weight of biomass. who.int This wide range highlights the considerable variability in MC-YR production even within the same geographical region.

Seasonal changes also play a critical role in the concentration of MC-YR. For instance, in a study of three eutrophic lakes, MC-YR was detected in Lake Bromont, where it became the dominant variant in August and for the remainder of the sampling season. plos.org This suggests a seasonal shift in the production of different microcystin congeners.

Table 1: Reported Concentrations of this compound in Freshwater Ecosystems

| Location/Study | Concentration Range | Dominant Season |

| Natural blooms of Microcystis in Japan | 9 to 356 µg/g dry weight of biomass | Not Specified |

| Lake Bromont | Dominant microcystin variant | August onwards |

The production of this compound is associated with several species of cyanobacteria that are known to form harmful algal blooms. While Microcystis aeruginosa is a well-known producer of various microcystins, specific strains may have a predisposition for synthesizing certain variants. wikipedia.org

Research has identified that Microcystis aeruginosa strain YC is a producer of Microcystin-YR. jeb.co.in In a study of three eutrophic lakes, the relative biomass of Aphanizomenon flos-aquae was associated with the presence of MC-YR, although this species is not generally considered a primary producer of microcystins. plos.org This association could be indirect, possibly indicating co-occurrence with MC-YR producing species or other complex ecological interactions.

Environmental Factors Influencing this compound Production

Nutrient concentrations, particularly nitrogen and phosphorus, are key factors in regulating the growth of cyanobacteria and, consequently, the production of their toxins. The availability of these nutrients can influence the synthesis of different microcystin congeners.

In a study investigating the effects of nitrogen on Microcystis aeruginosa YC, the production of MC-YR was observed when the cyanobacterium was grown in nitrogen concentrations ranging from 1 to 20 mg/L. jeb.co.in However, under phosphorus-limited conditions, MC-YR was not detected in cultures of Microcystis aeruginosa UTEX 2388. ca.gov This suggests that the production of MC-YR can be dependent on the specific nutrient limitations faced by the cyanobacteria.

Light is a fundamental resource for photosynthetic cyanobacteria, and its intensity and quality can significantly impact their metabolic processes, including the production of microcystins.

Research has shown that an increase in light intensity can lead to a shift in the production of intracellular microcystin congeners. In a study on two toxic strains of Microcystis aeruginosa, an increase in light intensity from 70 to 105 μmol photons/m²·s resulted in a shift from the production of MC-RR and MC-YR to the more toxic MC-LR. acs.org This suggests that under high light conditions, the synthesis of MC-YR may be reduced in favor of other variants.

Carbon Dioxide Concentration

Conversely, under nitrogen-limited conditions, elevated partial pressure of CO2 (pCO2) may alter the carbon-to-nitrogen (C:N) ratio within cyanobacterial cells. This shift in cellular stoichiometry can influence the synthesis of secondary metabolites like microcystins. A study hypothesized that elevated pCO2 would favor the production of microcystin variants with higher C:N ratios, which are often more toxic. Experimental results supported this, showing that under nitrogen limitation, an increase in pCO2 led to a shift in the cellular microcystin composition toward more toxic variants. Another study found that elevated CO2 significantly decreased the cellular quotas of N-rich toxins like microcystin but increased the quotas of N-poor toxins like anatoxin.

| Experimental Condition | Effect on Microcystis and Microcystin (MC) | Source |

| Elevated CO2 (750 μL/L) in situ | Increased competitive ability of non-MC-producing strains over MC-producing strains. | |

| Elevated CO2 (750 μL/L) in situ | Decline in total microcystin concentration in the water. | |

| Elevated pCO2 (1200 μatm) under N-limitation | Shift in cellular composition toward more toxic microcystin variants with higher C:N ratios. | |

| Elevated CO2 with NO3- enrichment | Significant decrease in cellular quotas of N-rich microcystins. |

Bioaccumulation and Trophic Transfer in Aquatic Food Webs

Microcystins, including the YR variant, can be transferred from cyanobacteria to various organisms within aquatic ecosystems, a process known as bioaccumulation. This occurs primarily through two pathways: direct uptake of dissolved toxins from the water and ingestion of toxic cyanobacterial cells or contaminated food sources.

A wide range of aquatic animals, such as fish, shrimp, snails, and bivalves, have been shown to accumulate microcystins in their tissues. Zooplankton are a critical link in the transfer of these toxins through the food web. Once ingested by fish, microcystins are transported via the bloodstream to various organs, with accumulation often being highest in the liver, kidney, and intestines, and generally lower in muscle tissue.

Research in eutrophic lakes has confirmed the presence of various microcystin congeners in fish tissues. A study of fish from Lake Tai, China, detected Microcystin-LR, -RR, and -YR, with the highest concentrations found in omnivorous fish, followed by phytoplanktivorous and carnivorous fish. In a Brazilian lagoon, high levels of microcystins were detected in the tissues of tilapia (Oreochromis niloticus). Similarly, studies in Swedish lakes found the highest microcystin concentrations in invertebrates like zooplankton and benthos, with lower levels typically found in fish. The maximum level recorded in fish liver (smelt) was 2.7 µg g⁻¹ dry weight, while muscle tissue concentrations were significantly lower.

| Organism Group | Toxin Variant(s) Detected | Maximum Concentration Recorded | Accumulation Site(s) | Source(s) |

| Fish (Omnivorous) | MC-LR, MC-RR, MC-YR | Not specified | Tissues | |

| Fish (Smelt) | Microcystins (general) | 2.7 µg g⁻¹ dw | Liver | |

| Fish (Bleak, Smelt, Pike-perch, Roach) | Microcystins (general) | 0.10–0.18 µg g⁻¹ dw | Muscle | |

| Zooplankton | Microcystins (general) | 9 µg g⁻¹ dw | Tissues | |

| Benthos | Microcystins (general) | 10 µg g⁻¹ dw | Tissues | |

| Gastropods | MC-LR | Up to 120 µg g⁻¹ | Tissues |

The transfer of microcystins from primary consumers, like zooplankton and benthic invertebrates, to higher trophic levels, such as fish, is well-documented. However, the question of whether these toxins biomagnify—increase in concentration at successively higher levels in the food chain—is a subject of debate, with conflicting results from various studies.

Some research suggests that biodilution, a decrease in toxin concentration with increasing trophic level, occurs. An experimental food chain study demonstrated that while microcystins were effectively transferred from herbivorous Daphnia pulex to predatory damselfly larvae (Enallagma sp.), the concentration of the toxins decreased from the primary to the secondary consumer. This supports the concept of trophic transfer and bioaccumulation but not biomagnification. The primary route of transfer was found to be through the tissues of the prey, with a negligible contribution from gut contents.

Conversely, other studies have observed an increase in microcystin concentration with each trophic level. The accumulation patterns appear to be complex, potentially depending on the specific food web structure, the species involved, and the chemical characteristics of the microcystin variants. Accumulation of MC-LR in aquatic food webs appears to occur significantly in primary consumers, with subsequent transfer to higher trophic levels being probable.

Environmental Fate and Persistence in Water Systems

Microcystins are chemically stable cyclic heptapeptides, which contributes to their persistence in aquatic environments. Due to their cyclic structure, they are resistant to hydrolysis at near-neutral pH. Once released from cyanobacterial cells during senescence or lysis, dissolved microcystins can remain in the water column for extended periods. The estimated half-life for MC-LR in a natural system is approximately 90–120 days per meter of water depth. The fate of these toxins in water is governed by several processes, including dilution, adsorption to sediment and suspended particles, photolysis, and, most significantly, microbial degradation.

Several natural processes contribute to the breakdown of microcystins in aquatic ecosystems. Photolysis, or degradation by sunlight, can occur, but its effectiveness is often limited in natural systems. The rate of photolysis is dependent on factors such as water depth, pH, and the concentration of photosensitizing substances like humic acids, which can shield the toxins from light. Adsorption onto sediments and other suspended particulate matter also serves as a removal mechanism from the water column, although this may simply sequester the toxin rather than degrade it. Among the natural attenuation processes, biodegradation by aquatic microorganisms is considered the primary and most efficient mechanism for the detoxification and removal of microcystins from the environment.

Microbial degradation is a highly efficient and environmentally friendly method for eliminating microcystins. Numerous bacterial strains capable of breaking down these toxins have been identified. The bacterium Sphingopyxis sp. USTB-05 has demonstrated a strong capability to degrade this compound (MC-YR). In a laboratory setting, crude enzymes from this bacterium completely eliminated an initial concentration of 14.8 mg/L of MC-YR within 10 hours.

The biodegradation of MC-YR by Sphingopyxis sp. USTB-05 involves a multi-step enzymatic pathway:

Linearization: The first enzyme, a microcystinase, cleaves the peptide bond between the Adda and Arginine (Arg) residues, converting the cyclic MC-YR structure into a linear form.

Peptide Cleavage: A second enzyme, a serine protease, cleaves the peptide bond between Alanine (B10760859) (Ala) and Tyrosine (Tyr) in the linearized MC-YR. This action produces two smaller peptide products: a tetrapeptide (Adda-Glu-Mdha-Ala) and a tripeptide (Tyr-Masp-Arg).

Further Degradation: Subsequent enzymatic actions by peptidases break down these intermediate products. The tetrapeptide is converted to Adda, and the tripeptide is cleaved to produce Tyr and a dipeptide (Masp-Arg).

This detailed pathway highlights a sophisticated microbial mechanism for the complete detoxification of the complex MC-YR molecule.

| Step | Enzyme | Action | Products | Source |

| 1 | Microcystinase | Cleaves Adda-Arg bond in cyclic MC-YR | Linear MC-YR | |

| 2 | Serine Protease | Cleaves Ala-Tyr bond in linear MC-YR | Tetrapeptide (Adda-Glu-Mdha-Ala) and Tripeptide (Tyr-Masp-Arg) | |

| 3 | Peptidase | Converts the tetrapeptide | Adda | |

| 4 | Peptidase | Cleaves the tripeptide | Tyrosine (Tyr) and Dipeptide (Masp-Arg) |

Microcystin-YR (MC-YR) is a cyclic heptapeptide (B1575542) cyanotoxin produced by various genera of cyanobacteria, including Microcystis, Anabaena, and Planktothrix. Along with Microcystin-LR and Microcystin-RR, it is considered one of the most common and well-studied microcystin variants mdpi.comnih.govvfu.cz. The toxicity of microcystins, including MC-YR, is primarily attributed to their potent inhibition of specific protein phosphatases and their ability to induce oxidative stress within cells mdpi.comnih.govnih.gov.

Molecular Toxicology and Cellular Mechanisms of Microcystin Yr

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

Beyond protein phosphatase inhibition, the induction of oxidative stress and the generation of reactive oxygen species (ROS) are significant mechanisms contributing to the toxicity of microcystins, including MC-YR mdpi.comnih.govnih.govnih.govmdpi.commdpi.comrsdjournal.orgca.govscientificarchives.comresearchgate.netepa.govnih.govmdpi.comresearchgate.net. Oxidative stress is characterized by an imbalance between the production and removal of ROS, leading to potential damage to cellular components mdpi.comresearchgate.net.

Cellular Apoptosis and Necrosis Pathways

Microcystins, including MC-YR, are known to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) depending on factors such as dose and exposure duration. nih.govresearchgate.net Apoptosis is a regulated process characterized by specific morphological and biochemical changes, while necrosis is often associated with cellular swelling and lysis. researchgate.net The mechanisms underlying microcystin-induced cell death involve protein phosphatase inhibition, generation of reactive oxygen species (ROS), disruption of the cytoskeleton, and alterations in calcium homeostasis. nih.gov

Mitochondrial Apoptosis Pathway Activation

The mitochondria play a central role in initiating the intrinsic apoptotic pathway. nih.gov Microcystins can induce mitochondrial dysfunction, which is a key event in activating this pathway. nih.govscientificarchives.commdpi.com This dysfunction can manifest as increased ROS production, loss of mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govmdpi.comnih.gov Cytochrome c then interacts with other proteins to form the apoptosome, which subsequently activates a cascade of caspases, particularly caspase-9, leading to the execution of apoptosis. nih.govnih.gov Studies have shown that microcystin (B8822318) exposure can lead to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2, further promoting mitochondrial-mediated apoptosis. scientificarchives.comnih.gov

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

The endoplasmic reticulum (ER) is crucial for protein synthesis, folding, and processing. researchgate.net Microcystins have been shown to induce ER stress by disrupting ER function, leading to the accumulation of unfolded or misfolded proteins. researchgate.netnih.govfrontiersin.org This triggers the unfolded protein response (UPR), a cellular mechanism aimed at restoring ER homeostasis. researchgate.net However, if ER stress is severe or prolonged, it can activate apoptotic pathways. researchgate.netnih.gov ER stress-induced apoptosis involves the upregulation of specific proteins such as GRP78, ATF-6, PERK, IRE1, and CHOP. nih.gov Calcium release from the ER and the cellular redox state have also been implicated as signaling events in ER stress-induced apoptosis. nih.gov

Caspase Activation and Programmed Cell Death

Caspases are a family of cysteine proteases that are essential executioners of apoptosis. nih.govmdpi.com Their activation is a highly conserved feature of programmed cell death. nih.govmdpi.com Microcystins induce the activation of caspases, particularly caspase-3 and caspase-9, which are key components of the mitochondrial and downstream apoptotic pathways. nih.govnih.govspandidos-publications.com Caspase-9 is activated within the apoptosome, which then cleaves and activates executioner caspases like caspase-3. nih.govspandidos-publications.com Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. spandidos-publications.com Inhibition of caspase activity has been shown to reduce microcystin-induced apoptosis, highlighting the critical role of these enzymes in the cell death process. nih.govspandidos-publications.com

Disruption of Calcium Homeostasis

Calcium ions play a vital role in numerous cellular processes, and maintaining calcium homeostasis is crucial for cell survival. nih.govnih.gov Microcystins can disrupt intracellular calcium levels, contributing to their cytotoxic effects and the induction of cell death. nih.govnih.govfrontiersin.org This disruption can involve the release of calcium from intracellular stores, such as the ER and mitochondria, leading to elevated cytoplasmic calcium concentrations. mdpi.comnih.govfrontiersin.org Altered calcium homeostasis can activate calcium-dependent enzymes, including calcineurin and calcium/calmodulin-dependent protein kinase II (CaMKII), which have been implicated in microcystin-mediated cell death pathways. nih.govnih.gov Inhibition of calcineurin has been shown to decrease microcystin-mediated apoptosis and necrosis, supporting the role of calcium dysregulation. nih.gov

Cytoskeletal Disruption and Morphological Changes

A prominent effect of microcystin exposure is the disruption of the cytoskeleton, leading to significant changes in cell morphology and integrity. nih.govmdpi.complos.orgresearchgate.net The cytoskeleton, composed of microfilaments, intermediate filaments, and microtubules, is essential for maintaining cell shape, facilitating cell movement, and supporting intracellular transport. researchgate.netcore.ac.uk

Alteration of Actin Filaments and Microtubules

Microcystins directly impact the organization and dynamics of actin filaments (microfilaments) and microtubules. mdpi.commdpi.comnih.govnih.govnih.gov Disruption of actin filaments is a well-documented effect, leading to their rearrangement, aggregation, and eventual collapse. nih.govmdpi.comresearchgate.net This can result in changes such as membrane blebbing, loss of microvilli, and disruption of cell-cell interactions. nih.govmdpi.comresearchgate.net Studies have observed cytoplasmic aggregation of actin filaments in various cell types following microcystin exposure. nih.govmdpi.com

Microcystins also affect microtubules, which are involved in maintaining cell shape, intracellular transport, and cell division. core.ac.uknih.gov While the effects on intermediate filaments may sometimes precede those on microtubules and microfilaments, alterations in microtubule organization have been observed. core.ac.uknih.gov The disruption of cytoskeletal components by microcystins is linked to their primary mechanism of protein phosphatase inhibition, as these phosphatases regulate the phosphorylation status of many cytoskeletal proteins. nih.govmdpi.comcore.ac.uknih.gov Oxidative stress can also contribute to cytoskeletal damage induced by microcystins. nih.govmdpi.com

Impact on Cell Shape and Integrity

Microcystins, including MC-YR, are known to disrupt cellular shape and integrity primarily through their inhibitory effects on protein phosphatases PP1 and PP2A. This inhibition leads to the hyperphosphorylation of key cytoskeletal proteins, including those forming microfilaments, intermediate filaments, and microtubules. The resulting aberrant phosphorylation causes a disorganization and collapse of the cellular cytoskeleton. food.gov.ukresearcher.lifemdpi.comrsdjournal.orgnih.gov

Studies have shown that microcystin exposure can lead to significant alterations in cell morphology, such as changes in hepatocyte shape and the disruption of hepatocyte cords in the liver, the primary target organ for microcystins due to the presence of organic anion transporting polypeptides (OATPs) that facilitate their uptake. food.gov.ukmdpi.com While much of the research on cytoskeletal disruption has focused on MC-LR, the shared mechanism of PP1 and PP2A inhibition across microcystin variants suggests a similar impact for MC-YR. food.gov.ukmdpi.comrsdjournal.org For instance, microcystin-elicited cytoskeletal disruption occurs through mechanisms including altered expression of cytoskeletal genes, hyperphosphorylation of cytoskeletal proteins, and the generation of reactive oxygen species (ROS). mdpi.com

Although one study noted that Microcystin-YR did not induce significant effects in human fibroblasts at lower concentrations and only caused morphological changes similar to okadaic acid at very high microinjected concentrations, suggesting potential differences in cellular uptake or sensitivity in certain cell types, the fundamental mechanism of cytoskeletal disruption via PP inhibition is well-established for microcystins. nih.gov The destabilization of the cytoskeleton and microtubules is a direct consequence of PP inhibition, leading to altered cellular function and potentially apoptosis or necrosis. food.gov.uk

Genotoxicity and DNA Damage

The genotoxicity of microcystins, including MC-YR, is a significant aspect of their toxicity profile, involving the induction of DNA damage and interference with DNA repair mechanisms. food.gov.ukresearcher.lifersdjournal.orgsigmaaldrich.comnih.govsemanticscholar.orgd-nb.inforesearchgate.netresearchgate.netnih.gov While the genotoxic mechanisms are not fully elucidated and can be dose- and cell-type dependent, evidence suggests both direct and indirect pathways. nih.gov

Induction of DNA Strand Breaks and Adducts

Microcystins, such as MC-LR and MC-YR, have been shown to induce DNA strand breaks in various cell types, both in vitro and in vivo. sigmaaldrich.comnih.govsemanticscholar.orgd-nb.inforesearchgate.netresearchgate.netnih.govepa.govnih.govresearchgate.netdfg.de These breaks are often transient and are believed to be related to oxidative stress and the subsequent repair processes. researchgate.netresearchgate.net Studies using the comet assay have demonstrated dose- and time-dependent increases in DNA strand breaks following exposure to microcystins. researchgate.netdfg.de

While the formation of direct microcystin-DNA adducts has not been clearly demonstrated, evidence suggests that oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG), plays a role in microcystin-induced DNA damage. nih.govd-nb.inforesearchgate.netresearchgate.netnih.gov Enzyme-modified comet assays have provided evidence that a substantial portion of microcystin-induced DNA strand breaks originate from the excision of oxidative DNA adducts, particularly oxidized purines. researchgate.netresearchgate.netnih.gov This suggests an indirect genotoxic mechanism mediated by reactive oxygen species (ROS) generated as a result of microcystin exposure. rsdjournal.orgnih.govresearchgate.netresearchgate.net

Research findings on microcystin-induced DNA strand breaks:

| Microcystin Variant | Cell Type/Model | Effect on DNA Strand Breaks | Reference |

| Microcystins (general) | Multiple organs (in vivo) | Induces DNA damage | epa.gov |

| MC-LR | HepG2 cells (in vitro) | Induces transient DNA strand breaks | researchgate.net |

| MC-LR | Human lymphocytes (in vitro) | Induces DNA damage | dfg.de |

| MC-LR | Mouse liver (in vivo) | Induces DNA strand breaks | dfg.de |

| MC-LR | Vero-E6 and HepG2 cells (in vitro) | Comet assay results negative in Vero-E6, transient increase in mouse leukocytes | nih.gov |

Inhibition of DNA Repair Mechanisms

Microcystins have been shown to inhibit DNA repair mechanisms, further contributing to their genotoxic potential. food.gov.ukresearcher.lifenih.govresearchgate.netepa.govdfg.determedia.plnih.gov The inhibition of protein phosphatases PP1 and PP2A is central to this effect, as these phosphatases are involved in regulating key proteins in DNA repair pathways, such as nucleotide excision repair (NER) and DNA double-strand break (DSB) repair by nonhomologous end joining (NHEJ). termedia.plnih.gov

Studies have indicated that microcystin-LR can retard or inhibit the repair of DNA damaged by irradiation in human lymphocytes. dfg.de The inhibition of PP1 and PP2A by microcystins can lead to the hyperphosphorylation and altered activity of proteins crucial for DNA repair, including DNA-dependent protein kinase (DNA-PK), which is involved in NHEJ. nih.gov The nuclear phosphoprotein p53, which plays a role in DNA repair, apoptosis, and tumor suppression, is also a substrate of PP2A, and its activity is likely regulated by microcystins. nih.govmdpi.com

Chromosomal Aberrations and Micronucleus Formation

Microcystins have been associated with the induction of chromosomal aberrations and micronucleus formation, indicators of clastogenic (chromosome breakage) and/or aneugenic (chromosome loss) effects. sigmaaldrich.comnih.govsemanticscholar.orgresearchgate.netdfg.demdpi.com Studies using the micronucleus assay have reported increased frequencies of micronuclei in various cell lines and in vivo models following microcystin exposure. nih.govsemanticscholar.orgresearchgate.netdfg.de

The induction of micronuclei by microcystins suggests their capacity to cause permanent chromosome damage. nih.gov This can occur through chromosome fragmentation or aneuploidy. nih.gov Abnormalities in mitotic spindle formation and function, which are regulated by protein phosphorylation, are considered a likely mechanism for the aneugenic effects of microcystins due to their PP inhibitory activity. semanticscholar.orgresearchgate.netmdpi.com Disrupted or multipolar spindles can lead to lagging chromosomes during cell division, which can then form micronuclei. semanticscholar.orgresearchgate.netmdpi.com

Research findings on microcystin-induced chromosomal aberrations and micronuclei:

| Microcystin Variant | Cell Type/Model | Effect | Reference |

| MC-LR | Human lymphoblastoid TK6 cells (in vitro) | Increased micronucleus frequency | termedia.pl |

| MC-LR | Human-hamster hybrid AL cell line (in vitro) | Increased micronucleus frequency | termedia.pl |

| MC-LR | Vero-E6 and HepG2 cells (in vitro) | Significant increase in MN frequency | nih.gov |

| MC-LR | Mouse reticulocytes (in vivo) | Significant increase in MN frequency | nih.gov |

| MCY | Plant cells (in vitro) | Abnormal division spindle, micronucleus formation | mdpi.com |

| Microcystins (general) | Allium test method (in vivo) | Micronuclei, chromosomal aberrations (bridges, fragments), mitotic abnormalities | semanticscholar.org |

Some studies, however, have reported negative results for chromosomal aberrations and micronucleus formation in certain cell types, highlighting the complexity and context-dependency of these effects. food.gov.uknih.govdfg.determedia.pl

Oncogenic Pathways and Tumor Promotion

Microcystins, including MC-YR, are recognized as tumor promoters, primarily in the liver. food.gov.ukresearcher.lifersdjournal.orgsemanticscholar.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com Their tumor-promoting activity is closely linked to their ability to inhibit protein phosphatases, disrupt cellular signaling pathways, induce oxidative stress, and cause DNA damage. researcher.lifersdjournal.orgnih.govmdpi.com Chronic exposure to microcystins is associated with an increased risk of liver and potentially other cancers. nih.govmdpi.com

The inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous cellular proteins, including those involved in regulating cell proliferation, differentiation, and apoptosis. mdpi.com This dysregulation contributes to uncontrolled cell growth and survival, key characteristics of cancer. nih.govmdpi.com

Activation of Oncogenes (e.g., Gankyrin, PI3K/AKT, HIF-1α)

Microcystins, particularly MC-LR, have been shown to activate various oncogenes and signaling pathways implicated in tumor development and progression. researcher.lifenih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov These include the activation of pathways such as PI3K/AKT, HIF-1α, Gankyrin, RAC1/JNK, and NEK2. researcher.lifenih.govresearchgate.netresearchgate.net

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its activation by microcystins can promote uncontrolled cell division and inhibit apoptosis. researcher.liferesearchgate.netmdpi.com Activation of HIF-1α, a key mediator of cellular response to hypoxia, has also been linked to microcystin exposure and can contribute to tumor angiogenesis and growth. researcher.liferesearchgate.netfrontiersin.orgnih.gov Gankyrin, an oncoprotein that promotes cell proliferation and inhibits tumor suppressor proteins, is another target activated by microcystins. researcher.liferesearchgate.net

Table of Activated Oncogenic Pathways and Related Factors:

| Microcystin Variant (primarily MC-LR studied) | Activated Oncogenes/Pathways | Related Effects | Reference |

| MC-LR | Gankyrin | Carcinogenesis | researcher.liferesearchgate.net |

| MC-LR | PI3K/AKT | Cell proliferation, survival, carcinogenesis | researcher.liferesearchgate.netmdpi.com |

| MC-LR | HIF-1α | Tumor angiogenesis, growth, carcinogenesis | researcher.liferesearchgate.netfrontiersin.orgnih.gov |

| MC-LR | RAC1/JNK | Carcinogenesis | researchgate.netresearchgate.net |

| MC-LR | NEK2 | Mitotic progression, chromosomal segregation, tumor growth | researcher.lifenih.gov |

| MC-LR | NF-κβ, TNF-α | Inflammation, carcinogenesis | researcher.liferesearchgate.net |

| Microcystins (general) | PI3K/AKT, HIF-1α (in lung cancer context) | Oncogenesis, cancer progression | frontiersin.orgresearchgate.net |

| Microcystins (general) | PI3K/AKT/mTOR/HIF-1α (in bladder cancer context) | Proliferation, angiogenesis, bladder cancer | nih.gov |

Modulation of Cell Proliferation and Differentiation Pathways

Microcystin activity, likely stemming from the direct inhibition of PP1 and PP2A, influences the differential expression and activity of transcriptional factors and protein kinases involved in pathways regulating cellular differentiation and proliferation. nih.gov This disruption of protein phosphatase activity by microcystins is linked to various cellular events, including those affecting cell proliferation and differentiation. nih.govresearchgate.net Studies on MC-LR, a closely related congener with similar toxicological effects to MC-YR, have shown its involvement in the activation of MAPK pathways (ERK1/2, JNK, and p38), which are known to regulate cell proliferation and differentiation. nih.govmdpi.comoup.com The p53 signaling pathway, which is involved in cell proliferation and differentiation, is also affected by microcystins. researchgate.net Low concentrations of MC-LR have been observed to stimulate lymphocyte proliferation in some studies, suggesting a dose-dependent effect on cell proliferation. mdpi.com

Role in Hepatocarcinogenesis

Chronic exposure to microcystins, including MC-YR, has been linked to an increased incidence of liver cancer and other chronic liver ailments, and microcystins are considered potential tumor promoters. t3db.caresearchgate.netca.govmdpi.comresearchgate.netlcms.cz While microcystins may not directly initiate cancer, they can stimulate the proliferation of cancer cells. t3db.caca.gov Chronic exposure to low doses of MC-LR has been associated with an increased risk of cancer development. researchgate.net Microcystins can induce DNA damage, either directly or indirectly through the formation of reactive oxygen species, which can contribute to hepatocarcinogenesis. nih.govresearchgate.netmdpi.com The inhibition of PP2A activity by MC-LR has been shown to activate the Akt and MAPK signaling pathways, leading to abnormal cell proliferation in hepatocytes, a process implicated in the origin and progression of hepatocellular carcinoma (HCC). mdpi.com Furthermore, MC-LR can regulate the expression of proteins associated with hepatocarcinogenesis by influencing non-coding RNAs and DNA methylation. mdpi.com

Signal Transduction Pathway Perturbations

The inhibition of PP1 and PP2A by microcystins leads to the hyperphosphorylation of numerous proteins involved in various signal transduction pathways. nih.govmdpi.comnih.govresearchgate.netmdpi.comfocusbiomolecules.com This dysregulation affects a wide array of cellular signaling cascades crucial for normal cell function. researchgate.net

AKT, Ras, Src, mTOR, and Wnt/β-Catenin Pathway Dysregulation

Downstream targets of PP1 and PP2A include components of the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Studies have indicated that MC-LR dysregulates the PI3K/AKT and MAPK pathways, increasing the phosphorylation of AKT, ERK1/2, JNK, and p38. nih.govmdpi.com The AKT pathway is known to promote cell growth and proliferation. windows.net Activation of PI3K/Akt by upstream mediators can drive increased tumor cell progression. windows.net Microcystin-LR has been shown to activate PI3K/Akt, leading to increased Wnt/β-catenin expression, which enhances the growth rate of colorectal tumor cells. windows.net PP2A-B55, a target of microcystins, is known to regulate the activity of key proteins controlling cell growth and survival, including Akt, Ras/Mapk, Src, mTOR, and Wnt/β-Catenin. researchgate.net

JNK Pathway Activation

Oxidative stress induced by microcystins can activate the c-Jun N-terminal protein kinase (JNK) pathway. nih.govmdpi.comnih.govtermedia.pl JNK activation can lead to apoptosis, particularly via the mitochondria-dependent pathway. nih.govmdpi.com Studies have shown that microcystin treatment activates Bid and induces apoptosis in hepatocytes through JNK activation. mdpi.comnih.gov JNK activation may also contribute to hepatocyte apoptosis and oxidative liver injury induced by MC-LR. nih.gov Elevated JNK activation has been found to play a role in promoting tumorigenesis in some contexts. termedia.pl

p53 Pathway Involvement

The nuclear phosphoprotein p53 is induced in response to cellular stress and plays a critical role in DNA repair, apoptosis, and tumor suppression pathways. mdpi.commdpi.comresearchgate.net As a substrate of PP2A, p53 activity is likely regulated, in part, by microcystins. mdpi.commdpi.comresearchgate.net Although the direct MC-LR mediated p53 regulation via PP2A has not been fully demonstrated, the toxin leads to an increase in the expression of the p53 gene and protein in various cell types. mdpi.com Microcystins, through the inhibition of PP2A activity, can lead to the activation of the p53 protein. mdpi.com This activation is thought to be a cellular defense mechanism against processes leading to cellular proliferation and tumorigenesis, thereby triggering apoptosis. mdpi.com If p53 is inactivated, chronic exposure to low-dose MC-LR might lead to cell proliferation through the activation of Akt signaling. nih.gov The p53 pathway is involved in cell proliferation, differentiation, apoptosis, and necrosis caused by microcystins. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Microcystin-YR | 6437088 |

| Microcystin-LR | 24896778 |

| Microcystin-RR | 16219652 |

| Okadaic acid | 448545 |

| Tautomycin | 441363 |

| Nodularin | 6437089 |

| Calyculin A | 441344 |

| Diethylnitrosamine | 8011 |

| Aflatoxin B1 | 18238 |

Data Table: Protein Phosphatase Inhibition by Microcystins (Example based on search results)

Data Table: Effects of Microcystin-YR on Fish Cell Lines (Example based on search results)

| Cell Line | Endpoint Measured | EC50 (µM) for MC-YR | Morphological Changes Observed |

| PLHC-1 | Reduction in total protein content | 35 | Piknotic cells, rounding effects, reduction in cell number and size, hydropic degeneration, death (necrosis and apoptosis) |

| RTG-2 | Reduction in total protein content | 67 | Piknotic cells, rounding effects, reduction in cell number and size, hydropic degeneration, death (necrosis and apoptosis) |

Note: This table is based on findings regarding the toxicity of MC-YR in specific fish cell lines nih.gov. EC50 values represent the effective concentration causing a 50% reduction in the measured endpoint.

Biological Impacts and Organ System Effects of Microcystin Yr

Hepatotoxicity (Liver)

Microcystin (B8822318) YR is a potent hepatotoxin, inducing a range of detrimental effects on the liver. The primary mechanism of its toxicity involves the inhibition of protein phosphatases 1 and 2A, leading to hyperphosphorylation of cytoskeletal proteins and subsequent disruption of cell structure and function.

Hepatocyte Injury and Necrosis

Exposure to microcystins, including variants like YR, leads to severe injury to hepatocytes, the primary cells of the liver. The toxin's uptake by hepatocytes is facilitated by organic anion-transporting polypeptides. Once inside the cell, the inhibition of protein phosphatases disrupts the cytoskeleton, leading to a loss of cell shape and integrity. This cellular damage culminates in oncotic necrosis, a form of cell death characterized by cell swelling and membrane rupture. nih.gov Studies have demonstrated that this necrotic process is a key contributor to the liver damage observed in microcystin poisoning. nih.gov Histopathological examinations of affected livers reveal centrilobular to massive hepatocellular necrosis, where liver cells exhibit characteristics such as hypereosinophilic cytoplasm and nuclear changes like pyknosis, karyorrhexis, and karyolysis. nih.govaskjpc.org

Hemorrhage and Liver Dysfunction

A hallmark of acute microcystin toxicity is severe intrahepatic hemorrhage. nih.govaskjpc.org The disruption of the hepatocyte cytoskeleton also affects the sinusoidal endothelial cells, leading to a breakdown of the liver's sinusoidal structure. askjpc.orgnih.gov This structural failure results in blood pooling within the liver, a significant increase in liver weight, and can ultimately lead to hypovolemic shock and heart failure. askjpc.orgnih.gov The widespread cell death and hemorrhage severely impair liver function, as evidenced by the release of liver enzymes such as alanine (B10760859) aminotransferase (ALT) into the bloodstream. nih.gov

Metabolic Pathway Disruptions (Glucose, Lipid, Cholesterol)

Microcystin YR exposure can significantly disrupt key metabolic pathways within the liver. Research indicates that microcystins can lead to disorders in glucose and lipid metabolism, contributing to irreversible liver injury. nih.gov Chronic exposure to microcystins has been shown to induce abnormal lipid metabolism, leading to hepatic steatosis (fatty liver). mdpi.com This is driven by the upregulation of genes involved in lipogenesis and cholesterol synthesis and the downregulation of genes related to lipolysis. mdpi.com Studies have also observed alterations in serum metabolites, including triglycerides and lipoproteins, further highlighting the severe disruption of hepatic lipid metabolism. nih.gov Furthermore, exposure to microcystins is associated with changes in blood lipid profiles, including increased triglycerides and a higher risk of dyslipidemia. nih.gov

Nephrotoxicity (Kidney)

While the liver is the primary target, the kidneys are also susceptible to the toxic effects of this compound. The toxin can accumulate in renal tissues, leading to significant kidney damage.

Renal Cell Damage and Pathological Injury

Microcystins are transported into renal cells by organic anion transporting polypeptides, similar to the mechanism in hepatocytes. nih.gov This accumulation can induce a variety of detrimental effects, including cytoskeleton disruption, apoptosis, and necrosis in kidney cells. nih.gov Histopathological studies on animals exposed to microcystins have revealed notable pathological changes in the kidneys. These changes include enlarged renal corpuscles, widening of kidney tubules, and infiltration of lymphocytes in the interstitial tissue and renal pelvis. researchgate.netdntb.gov.ua Chronic exposure to even low doses of microcystins can result in incomplete renal tubule structures due to cell exfoliation and inflammatory cell infiltration, indicating that long-term exposure can lead to chronic kidney injury. nih.govmdpi.com

Neurotoxicity (Nervous System)

Emerging evidence suggests that this compound and other microcystin variants can also exert neurotoxic effects, posing a potential threat to the nervous system.

The ability of microcystins to cross the blood-brain barrier is a critical factor in their neurotoxicity. It is proposed that organic anion transporting polypeptides, such as OATP1A2, may facilitate the transport of these toxins into the brain. nih.govnih.gov Once in the central nervous system, microcystins can induce damage through several mechanisms. One key mechanism is the inhibition of protein phosphatases, which are crucial for neuronal function. nih.gov This inhibition can lead to hyperphosphorylation of neuronal proteins, disrupting normal cellular processes.

Furthermore, microcystins can induce oxidative stress in the brain, leading to the production of reactive oxygen species that can damage neurons. nih.gov Research has also pointed to the disruption of the cytoskeleton in neural cells as another potential mechanism of neurotoxicity. researchgate.net In vitro studies using human neurons have shown that microcystins can cause selective neurite toxicity. altex.org Neurological symptoms observed in cases of microcystin poisoning have included dizziness, vertigo, and headaches, providing further evidence of their impact on the nervous system. researchgate.net

Data on Organ System Effects of Microcystins

| Organ System | Key Effects | Mechanisms of Toxicity |

| Liver (Hepatotoxicity) | Hepatocyte necrosis, intrahepatic hemorrhage, liver dysfunction, disruption of glucose and lipid metabolism. | Inhibition of protein phosphatases 1 and 2A, cytoskeletal disruption, oxidative stress. |

| Kidney (Nephrotoxicity) | Renal cell damage, pathological changes in renal tubules and corpuscles, inflammatory infiltration. | Uptake via organic anion transporting polypeptides, cytoskeleton disruption, apoptosis, necrosis. |

| Nervous System (Neurotoxicity) | Neurite toxicity, potential for neuroinflammation and behavioral alterations. | Transport across the blood-brain barrier via OATPs, inhibition of protein phosphatases, oxidative stress, cytoskeletal disruption. |

Crossing the Blood-Brain Barrier (BBB)

The ability of this compound (MC-YR) to cross the blood-brain barrier (BBB) is a critical factor in its potential neurotoxicity. While the transport of microcystins into most cells is limited, specific carrier-mediated processes facilitate their entry into certain tissues. The primary mechanism for microcystin uptake into cells is via organic anion-transporting polypeptides (OATPs). nih.govnih.gov Notably, some of these transporters, such as OATP1A2, are expressed at the human blood-brain barrier. nih.govnih.gov This suggests a potential pathway for microcystins to enter the central nervous system. nih.gov

However, direct experimental evidence demonstrating the transport of MC-YR across the BBB by these specific transporters is limited. Research has more broadly implicated OATPs in the transport of other microcystin variants, such as Microcystin-LR (MC-LR). nih.gov One study noted that at concentrations up to 9.6 µM, MC-YR did not induce effects in human fibroblasts without direct microinjection, suggesting that it does not easily penetrate these cells and likely requires an active transport system like OATPs. nih.gov The presence of OATP transporters in the brain raises the possibility that MC-YR could be taken up into the central nervous system, a property that might be more specific to humans due to species-specific transporter expression. nih.gov A study on the intestinal absorption of various microcystins using an in vitro 3D human intestinal epithelium model found that MC-YR had a consistent absorption rate. frontiersin.org

| Microcystin Variant | Percentage of Applied Dose Absorbed at 4 hours |

|---|---|

| Microcystin-RR | 3.6% |

| Microcystin-YR | 4.3% |

| Microcystin-LR | 4.6% |

Neuronal Damage and Neurodegenerative Pathology

Once in the central nervous system, microcystins can exert toxic effects. The primary molecular mechanism of toxicity for microcystins, including MC-YR, is the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). nih.govmdpi.com These enzymes are crucial for numerous cellular processes, and their inhibition leads to hyperphosphorylation of cellular proteins, which can disrupt cell structure and function, ultimately leading to cell death. nih.gov

Direct evidence linking MC-YR to specific neuronal damage and neurodegenerative pathologies is sparse, with most research focusing on MC-LR. However, the involvement of MC-YR was identified in a major human poisoning event in Caruaru, Brazil, where dialysis patients were exposed to water contaminated with cyanotoxins. researchgate.net Analysis of this event concluded that intravenous exposure to a mixture of microcystins, specifically including MC-YR, was a major contributing factor to the deaths, which involved neurological symptoms. researchgate.net This incident strongly suggests the potential for MC-YR to cause severe neurotoxic effects in humans. researchgate.net Broader studies on microcystins indicate they can cause neuronal injury, inflammation, and cell death. mdpi.comresearchgate.net

Impact on Learning, Memory, and Behavior

The potential for this compound to affect cognitive functions such as learning, memory, and behavior stems from its ability to induce neuronal damage. Research on mixed microcystin extracts and other specific variants has demonstrated impairments in spatial learning and memory. chem-soc.sisci-hub.se While direct studies focusing solely on the behavioral effects of MC-YR are limited, the known neurotoxic potential of the microcystin class of compounds suggests that MC-YR could contribute to such deficits. mdpi.com The inhibition of protein phosphatases in the brain can disrupt signaling pathways essential for synaptic plasticity, which is the cellular basis for learning and memory. nih.gov

Neuroinflammation and Glial Cell Impairment

Effects on Neurotransmitters and Neurochannels

The proper functioning of the nervous system relies on the precise regulation of neurotransmitters and the activity of neurochannels. Disruption of these systems can lead to a wide range of neurological symptoms. While there is a lack of research specifically investigating the effects of this compound on neurotransmitter systems and neurochannels, studies on the broader class of microcystins have indicated such impacts. For instance, other microcystins have been shown to affect neuronal signaling. nih.gov The general neurotoxicity associated with microcystins, as evidenced by the Caruaru incident which involved MC-YR, suggests that interference with neurotransmission is a likely consequence of exposure. mdpi.comresearchgate.net

Reproductive and Developmental Toxicity

Microcystins are recognized as reproductive toxins, with evidence pointing to adverse effects on both male and female reproductive systems. nih.gov

Effects on Gonadal Function (Testis, Ovary)

Research indicates that microcystins can accumulate in the gonads and exert direct toxic effects. nih.gov

Testis: While the majority of studies on testicular toxicity have focused on MC-LR, the findings indicate that microcystins as a class pose a threat to male reproductive health. nih.govresearchgate.netresearchgate.net These toxins can cross the blood-testis barrier, leading to a range of detrimental effects including testicular damage, reduced sperm quality, and alterations in sex hormone levels. nih.govresearchgate.net The underlying mechanisms often involve the induction of oxidative stress and apoptosis in testicular cells. nih.gov Although direct studies on MC-YR are scarce, its classification within this toxic group suggests a potential for similar effects.

Ovary: The female reproductive system is also a target for microcystin toxicity. researchwithrutgers.comescholarship.orgnih.gov Studies on other microcystin variants have shown that they can cause ovarian damage, reduce the number of follicles, disrupt the estrous cycle, and decrease progesterone (B1679170) levels. nih.gov These effects can impair female fertility. nih.gov While specific research on the impact of MC-YR on ovarian function is limited, a comparative study on the cardiotoxic effects of MC-LR and MC-YR in rats noted that MC-YR induced histopathological damage to the heart, albeit less prominently than MC-LR, indicating its systemic toxicity. epa.gov

| Microcystin Variant | LD50 (µg/kg) |

|---|---|

| Microcystin-LR | Data not specified in source |

| Microcystin-YR | 111 - 171 |

| Microcystin-RR | 235 - 650 |

Data from Gupta et al., 2003; Stotts et al., 1993, as cited in epa.gov

Placental Transfer and Offspring Effects

Research into the reproductive and developmental toxicity of microcystins has predominantly centered on the Microcystin-LR (MC-LR) variant. Studies have shown that MC-LR can be transmitted through the placenta to the offspring. nih.gov This transplacental passage can lead to transgenerational and developmental toxicity, manifesting as death, malformation, growth retardation, and organ dysfunction in embryos and juveniles. nih.gov

While these findings highlight the potential for microcystins to impact fetal development, specific research isolating the placental transfer and direct offspring effects of this compound (MC-YR) is less detailed. In one study involving pigs, an extract containing at least seven microcystin variants, with MC-YR tentatively identified as the major component, was associated with liver injury. However, the specific contribution of MC-YR to placental transfer and fetal effects remains an area requiring further investigation. Studies on invertebrates, such as Daphnia magna, have shown that exposure to cells producing MC-YR, alongside other variants, resulted in decreased production of eggs and fewer viable neonates. researchgate.net

Developmental Neurotoxicity

The potential for microcystins to cause developmental neurotoxicity—damage to the developing nervous system—has been identified, with primary research again focusing on the MC-LR variant. nih.govresearchgate.net Studies using zebrafish embryos have demonstrated that exposure to MC-LR can induce significant neurotoxic effects. nih.gov

Key findings from this research on MC-LR include:

Behavioral and Motor Deficits: A noticeable decrease in the locomotor speed of zebrafish larvae. nih.gov

Neurochemical Imbalances: Significant decreases in the content of crucial neurotransmitters, dopamine (B1211576) and acetylcholine (B1216132) (ACh). nih.gov

Enzymatic Disruptions: A significant increase in acetylcholinesterase (AChE) activity. nih.gov

Altered Gene Expression: Down-regulation of genes involved in neuron development, such as ɑ1-tubulin and shha, and up-regulation of others like mbp and gap43. nih.gov

These results suggest that the developmental neurotoxicity of MC-LR may be attributed to the disruption of the cholinergic and dopaminergic systems, as well as interference with the fundamental processes of neuron development. nih.gov While these mechanisms have been elucidated for MC-LR, specific studies detailing the developmental neurotoxicity of MC-YR are not extensively available.

Immunotoxicity and Inflammatory Responses

This compound exerts distinct effects on the immune system, influencing inflammatory pathways and the function of immune cells. nih.gov

Modulation of Cytokines and Inflammatory Mediators

Cytokines are key signaling proteins that mediate and regulate immunity and inflammation. The influence of this compound on these mediators can differ from other microcystin variants. Research on murine macrophage cell lines has shown that, unlike MC-LR which can stimulate the production of pro-inflammatory cytokines, MC-YR did not have a significant effect on the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This suggests a degree of congener-specific activity in modulating inflammatory responses at the cellular level.

Leukocyte and Lymphocyte Effects

Leukocytes (white blood cells), including lymphocytes, are central to the body's immune defense. Microcystins can alter the function and viability of these cells. nih.govnih.govresearchgate.netcuni.cz Studies have demonstrated that MC-YR can directly impact lymphocyte activity. Specifically, MC-YR was found to decrease the concanavalin (B7782731) A-induced lymphoproliferative response, indicating an immunosuppressive effect on T-lymphocytes. nih.gov In contrast, some research noted that the viability of human neutrophils was not altered by MC-YR treatment, a different response compared to that observed with MC-LR. nih.gov General studies on cyanobacterial bloom samples containing a mixture of variants, including MC-YR, have confirmed toxic effects on human lymphocytes. nih.gov

| Immune Parameter | Effect of this compound | Reference Finding |

|---|---|---|

| Macrophage Pro-inflammatory Cytokine (TNF-α, IL-6) Production | No significant effect observed in murine macrophages. | nih.gov |

| T-Lymphocyte Proliferation (ConA-induced) | Decreased lymphoproliferation. | nih.gov |

| Neutrophil Viability | No alteration observed in human neutrophils. | nih.gov |

Gut Microbiome Dysbiosis and Systemic Inflammation

The gastrointestinal tract is a primary site of interaction with ingested toxins. Exposure to microcystins can lead to gut microbiome dysbiosis, which is an imbalance in the composition of gut microorganisms. nih.govscilit.com This dysbiosis can disrupt the integrity of the intestinal barrier, a condition often referred to as "leaky gut". nih.govnih.govmdpi.com

When the gut barrier is compromised, microbial products such as lipopolysaccharides (LPS) can translocate from the intestine into the systemic circulation. nih.govnih.gov This process can trigger a low-grade systemic inflammatory response. nih.govnih.gov The presence of these microbial components in the bloodstream activates the immune system, leading to the production of inflammatory cytokines and contributing to systemic inflammation. mdpi.comdovepress.comresearchgate.net While this pathogenic mechanism is recognized for microcystins generally, specific studies detailing the precise impact of MC-YR on the gut microbiome composition and subsequent systemic inflammation are limited.

Gastrointestinal System Effects

Oral exposure to microcystins makes the gastrointestinal (GI) tract a primary target for toxicity. scilit.comnih.govnih.govresearchgate.net this compound, along with MC-LR and MC-RR, is one of the common variants associated with adverse GI effects. nih.gov

Epidemiological surveys have linked exposure to microcystins in drinking water to widespread outbreaks of gastroenteritis, with symptoms resembling food poisoning. scilit.comnih.gov Toxicological studies have further detailed the pathological changes within the GI system following microcystin exposure. nih.gov Research in animal models has shown that oral administration of microcystins can cause significant damage to the small intestine, including the erosion of surface epithelial cells and intestinal villi. nih.govresearchgate.net This physical damage to the intestinal lining impairs its barrier function and can allow for increased absorption of the toxin into the bloodstream. nih.gov Furthermore, microcystins can inhibit the activity of gastrointestinal digestive enzymes and alter the expression of immune-related genes within the intestine. scilit.comnih.gov

Intestinal Barrier Dysfunction

Microcystins are recognized for their potential to induce gastrointestinal toxicity. nih.govscilit.com The intestine is a primary site for the digestion and absorption of substances, making it a key target for toxins ingested orally. scilit.com Exposure to microcystins can compromise the integrity of the intestinal barrier, a critical function for maintaining health. nih.govnih.gov

The dysfunction of the intestinal tight junction (TJ) barrier is a significant factor in the development of intestinal diseases. nih.gov Tight junctions are complex structures, involving proteins like occludin and zonula occludens-1 (ZO-1), that regulate the passage of substances between intestinal epithelial cells. nih.gov Studies on microcystins have shown that they can disrupt this barrier by reducing the expression of these essential tight junction proteins. nih.govnih.gov This disruption can lead to increased intestinal permeability, allowing harmful substances to enter the bloodstream. nih.gov Furthermore, microcystins can promote the production of intracellular reactive oxygen species (ROS) and the secretion of proinflammatory cytokines, which contribute to damage to small intestinal epithelial cells. nih.gov

| Effect on Intestinal Barrier | Mechanism/Observation | Reference |

| Barrier Disruption | Compromises the integrity of the intestinal epithelial barrier. | nih.govnih.gov |

| Tight Junction Proteins | Affects barrier function by influencing tight junction proteins like occludin and ZO-1. | nih.govnih.gov |

| Oxidative Stress & Inflammation | Increases intracellular ROS production and promotes proinflammatory cytokine secretion. | nih.gov |

Gastroenteritis

Exposure to water contaminated with microcystin-producing cyanobacteria has been linked to outbreaks of acute gastroenteritis in humans. nih.govnih.gov Epidemiological investigations have found positive associations between the incidence of gastroenteritis and the duration and density of exposure to cyanobacteria. nih.govresearchgate.net For example, a significant trend in the increasing occurrence of gastroenteritis was noted when exposure to more than 5000 cyanobacterial cells/mL lasted for more than one hour. nih.govresearchgate.net

Historical events have also suggested a link between microcystins and gastroenteritis. Widespread outbreaks with symptoms resembling food poisoning were speculated to be caused by microcystins in drinking water. nih.govresearchgate.net Similarly, seasonal acute childhood gastroenteritis in Salisbury, Rhodesia, was connected to annual blooms of Microcystis in the lake that served as the water supply. who.int These incidents underscore the potential of microcystins, including the YR variant, to cause acute gastrointestinal illness. nih.govwho.int

Pulmonary Toxicity (Lungs)

While the liver is a primary target, evidence indicates that the lungs are also susceptible to the toxic effects of microcystins. nih.govnih.gov Once absorbed, microcystins can be distributed to various organs, including the lungs, via the bloodstream. nih.gov Studies, primarily on the microcystin-LR variant, have shown that these toxins can induce significant pulmonary injury.

Chronic, low-dose exposure to microcystin-LR in mice has been shown to cause alveolar collapse and damage to the integrity of cell junctions in the lungs. nih.gov Other observed histopathological changes include the thickening of alveolar walls and inflammatory infiltration. nih.govresearchgate.net These structural changes can impair the primary function of the lungs, which is gas exchange. researchgate.net

Altered Gene Expression of Proinflammatory Genes

The inflammatory response in the lungs following microcystin exposure is linked to changes in gene expression. Research on microcystin-LR has demonstrated that it can upregulate the mRNA expression levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). nih.gov This upregulation is often mediated by the activation of specific signaling pathways, like the NF-κB/NLRP3 pathway, which plays a central role in inflammation. nih.gov The presence of microcystins can also initiate an inflammatory process involving cytokines that can amplify and prolong pulmonary inflammation. frontiersin.org

Apoptosis in Lung Tissue

Apoptosis, or programmed cell death, is another key mechanism of microcystin-induced lung injury. nih.gov Studies have revealed that chronic exposure to low doses of microcystin-LR can induce apoptosis in lung cells. nih.govresearchgate.net This process is believed to be associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Microcystin-LR has been shown to increase ROS generation in human bronchial epithelial cells, which can trigger the mitochondria-dependent apoptotic pathway, leading to cell death. nih.gov

Cardiotoxicity (Heart)

Specific research has demonstrated that chronic exposure to this compound can cause significant cardiotoxic injury. nih.govnih.gov A long-term study involving the administration of low doses of this compound to rats over eight months revealed distinct pathological changes in the heart muscle. nih.gov

Table of Chronic this compound Cardiotoxicity Findings in Rats

| Parameter | This compound Group | Vehicle Control Group | Saline Control Group | Reference |

|---|---|---|---|---|

| Cardiac Muscle Volume Density (mm³/mm³) | 0.485 ± 0.003 | 0.493 ± 0.002 | 0.492 ± 0.002 | nih.gov |

| Cardiomyocyte Diameter (μm) | 20.19 ± 1.34 | 17.45 ± 0.52 | 16.00 ± 1.43 | nih.gov |

| Myofibril Volume Fraction (mm³/mm³) | 0.416 ± 0.009 | 0.472 ± 0.009 | 0.479 ± 0.010 | nih.gov |

Analytical Methodologies for Microcystin Yr Research

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of Microcystin (B8822318) YR based on its physicochemical properties and interaction with a stationary phase. nih.goveuropa.eu These methods often involve a mobile phase that carries the sample through a column packed with the stationary phase, allowing for the separation of different compounds.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a common method for the analysis of microcystins, including Microcystin YR. europa.eusigmaaldrich.comlcms.cz This technique separates microcystins based on their differing affinities for the stationary and mobile phases. Microcystins exhibit characteristic UV absorption maxima, typically between 222 and 238 nm, which allows for their detection using UV or PDA detectors. europa.euepa.govworktribe.com

HPLC-UV/PDA is utilized for the separation, detection, and quantitation of microcystins. lcms.czthermofisher.com An ISO method for microcystin analysis by HPLC-UV has been validated for Microcystin-RR, Microcystin-YR, and Microcystin-LR. lcms.czthermofisher.com However, UV detection can be susceptible to interference from co-eluting compounds present in complex sample matrices, potentially leading to false positives or inaccurate quantification. thermofisher.comlcms.cz Sample cleanup and preconcentration steps, such as Solid Phase Extraction (SPE), are often necessary to improve sensitivity and reduce matrix effects. thermofisher.comthermofisher.comnih.gov Studies have shown that optimizing chromatographic conditions, such as mobile phase pH and column temperature, can improve the separation and resolution of this compound from other microcystin variants and potential interferences. thermofisher.com

Research findings indicate that while HPLC-UV/PDA is suitable for the analysis of this compound, its sensitivity may be lower compared to mass spectrometry-based methods, with reported lower quantitation limits around 100 ng/L. lcms.czlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound, offering high selectivity, sensitivity, and specificity. sigmaaldrich.comthermofisher.comnih.govepa.gov This method combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS/MS allows for the unambiguous identification of this compound based on its molecular mass and characteristic fragmentation pattern. thermofisher.com

LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, provides highly selective and sensitive quantitation and confirmation of target microcystins like this compound. thermofisher.com Full-scan MS/MS approaches can also be employed, which allow for the determination of all microcystins present in a sample without the need for extensive compound-specific optimization. thermofisher.com

Studies utilizing LC-MS/MS for this compound analysis have demonstrated low limits of detection and quantification. For instance, a method using targeted full-scan LC-MS/MS reported LOD and LOQ values of 0.025 µg/L and 0.05 µg/L, respectively, for this compound. thermofisher.com Another study using LC-MS reported a lower quantitation limit of 10 ng/L. lcms.czlcms.cz LC-MS/MS has been successfully applied to the analysis of this compound in various matrices, including water samples and biological fluids like urine. waters.comnih.gov

LC-MS/MS provides more selective, sensitive, and accurate analysis of individual microcystin congeners compared to techniques like ELISA. epa.gov However, it requires analytical standards for specific congeners and may not identify and quantify all unexpected variants present in a sample. epa.gov

Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), offers enhanced chromatographic resolution and speed compared to conventional HPLC, while retaining the sensitivity and specificity of mass spectrometry. nih.gov UPLC systems utilize smaller particles in the stationary phase and higher pressures, resulting in faster separations and improved peak resolution. europa.eu

UPLC-MS/MS is employed for the simultaneous determination of multiple cyanotoxins, including this compound, in various matrices. nih.govnih.gov A validated UPLC-MS/MS method for the surveillance of aquatic biotoxins in European freshwater systems included Microcystin-YR as one of the target analytes. nih.gov This method achieved separation in approximately 9 minutes and reported detection limits between 0.3 and 5.6 ng/L for original samples, including this compound. nih.gov

Research using UPLC-MS/MS for this compound analysis has demonstrated good linearity and reproducibility. For example, a study analyzing microcystins in vegetable matrices using UPLC-MS/MS reported a linear range of 5–50 ng/g f.w. and an r² value of 0.9988 for this compound. nih.gov Another application using UPLC-MS/MS for water analysis achieved a limit of detection of 50 ppt (B1677978) (0.05 µg/L) for this compound. waters.com

Immunoassays

Immunoassays are biochemical methods that utilize the specific binding of antibodies to detect and quantify this compound. sigmaaldrich.comepa.govnemi.gov These methods are often used for rapid screening of large numbers of samples due to their relative ease of use and high throughput. thermofisher.comthermofisher.com

Protein Phosphatase Inhibition Assay (PPIA)

The Protein Phosphatase Inhibition Assay (PPIA) is a biochemical method that measures the ability of microcystins to inhibit protein phosphatases, specifically serine/threonine protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). kjom.orgasm.orgnih.gov Microcystins are potent inhibitors of these enzymes, and this inhibitory activity is directly related to their toxicity. thermofisher.comasm.orgnih.gov

The PPIA measures the reduction in enzyme activity in the presence of a sample containing microcystins. asm.org A common approach uses a colorimetric substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which is dephosphorylated by the protein phosphatase to produce a colored product (p-nitrophenol). asm.org The rate of color formation is reduced in the presence of microcystins, allowing for their quantification based on the degree of enzyme inhibition. asm.org

PPIA is considered a functional assay as it measures the biological activity of the toxins. asm.orgnih.gov It can detect this compound and other variants that inhibit protein phosphatases. nih.govcapes.gov.br Studies have determined the half-maximal inhibitory concentration (IC₅₀) values for different microcystin congeners, including this compound, using PPIA, demonstrating differential sensitivities to different variants. kjom.orgcapes.gov.br

While PPIA is a useful screening method that provides an indication of toxicity and is relatively easy to perform, it lacks specificity for individual microcystin congeners and can be affected by other protein phosphatase inhibitors that may be present in environmental samples. thermofisher.comasm.orgnih.gov Combining PPIA with immunoassay-based detection has been explored to improve specificity while retaining the ability to assess toxicity. nih.gov

Emerging and Advanced Techniques

The landscape of this compound analysis is continuously evolving with the adoption of advanced methodologies offering improved sensitivity, specificity, and throughput.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly MALDI-Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), has emerged as a valuable tool for the rapid detection and identification of microcystin variants, including this compound, in various sample matrices such as cyanobacterial colonies, water, and fish tissue. nih.govresearchgate.netwisconsin.edumdpi.comresearchgate.netresearchgate.net MALDI-TOF MS allows for the characterization and identification of microcystin variants based on their mass-to-charge (m/z) ratios, often confirmed by post-source decay fragmentation and comparison with theoretical or standard spectra. researchgate.netresearchgate.net Studies have demonstrated the application of MALDI-MS for quantitative analysis of this compound, with efforts focused on improving sensitivity. nih.gov For instance, a method utilizing easily synthesized internal standards significantly improved sensitivity for this compound quantification in untreated raw surface water samples, achieving minimum quantification limits below 7 µg/L and recoveries between 80% and 119%. nih.gov MALDI-TOF MS provides detailed information through congener identification, although it typically requires a trained analyst. wisconsin.edu

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems affected by microcystins, including this compound. mdpi.comasm.orgmdpi.commdpi.comfrontiersin.orgcolab.wsnih.govnih.govnih.govresearchgate.netyoutube.comiarc.fr These high-throughput technologies allow for the simultaneous analysis of a vast number of genes, transcripts, proteins, or metabolites, offering a holistic view of the molecular and biochemical changes occurring in response to exposure. mdpi.comiarc.fr

Omics techniques are instrumental in elucidating the toxicity mechanisms of microcystins. mdpi.com By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics), researchers can identify the molecular targets and cellular processes disrupted by these toxins. mdpi.comyoutube.com While the primary mechanism of microcystin toxicity involves the inhibition of protein phosphatases PP1 and PP2A, omics studies can reveal downstream effects, including oxidative stress, cytoskeleton disruption, endoplasmic reticulum stress, DNA damage, and induction of cell death pathways like apoptosis and necrosis. mdpi.comnih.govnih.govbohrium.commdpi.com Transcriptomic analysis, for example, has demonstrated differential regulation of signaling pathways in response to microcystin exposure. mdpi.com The integration of multi-omics data provides a more comprehensive understanding of the complex regulatory networks involved in the organism's response to environmental stressors like microcystins. nih.gov